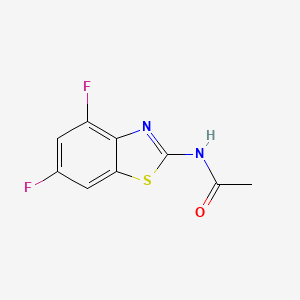

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

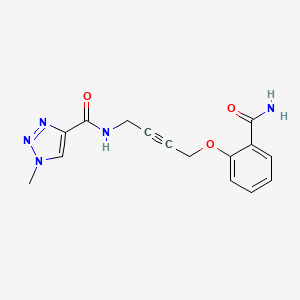

“N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound . It is also known by registry numbers ZINC000010097104 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole moiety, which suggests a potential role in targeting enzymes or receptors involved in cellular processes.Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 257.31 .Scientific Research Applications

Photochemical and Thermochemical Applications

Research on benzothiazolinone acetamide analogs, including N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide derivatives, has demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable free energy for electron injection, making them suitable for photovoltaic applications. Moreover, their non-linear optical (NLO) activity has been studied, revealing promising second-order hyperpolarizability values, indicating potential for optical and electronic device applications (Mary et al., 2020).

Ligand-Protein Interactions

Molecular docking studies have been conducted to understand the binding interactions of benzothiazole acetamide analogs with biological targets such as Cyclooxygenase 1 (COX1). These studies have provided insights into the potential therapeutic applications of these compounds, with some derivatives showing significant binding affinities, which could inform drug design strategies (Mary et al., 2020).

Antitumor Activity

Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. Some compounds have shown considerable activity, suggesting the potential of benzothiazole acetamide derivatives as anticancer agents. These studies highlight the importance of structural modifications in enhancing antitumor efficacy (Yurttaş et al., 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of benzothiazole acetamide derivatives have been investigated, with several compounds exhibiting promising activities against pathogenic bacteria and fungi. These findings underscore the potential of these derivatives in developing new antimicrobial and antifungal agents, which is crucial in the fight against drug-resistant strains (Mokhtari & Pourabdollah, 2013).

Material Science Applications

The structural and photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals have been explored, revealing insights into the assembly nature and hydrogen bonding interactions. These studies contribute to our understanding of the molecular and crystal engineering of materials for specific applications, including optoelectronics and molecular devices (Balijapalli et al., 2017).

Mechanism of Action

Target of Action

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative . Benzothiazole derivatives have been found to have potent anti-tubercular activity . The primary target of these compounds is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a critical component of the mycobacterial cell wall, and its disruption leads to a compromised cell wall, affecting the bacteria’s ability to survive and replicate .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and the death of the bacteria .

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2OS/c1-4(14)12-9-13-8-6(11)2-5(10)3-7(8)15-9/h2-3H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBBKDKCSBNQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=C(C=C2S1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2748868.png)

![1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2748879.png)

![7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2748885.png)

![N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2748887.png)

![2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2748888.png)

![(1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2748890.png)